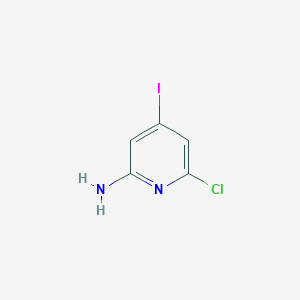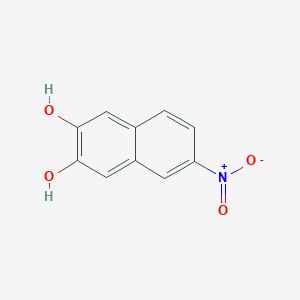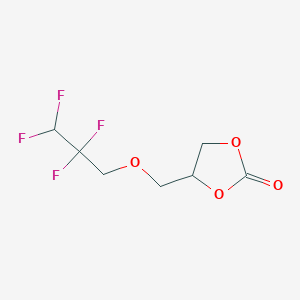![molecular formula C17H13N B8017611 7-Methyl-11H-benzo[a]carbazole](/img/structure/B8017611.png)
7-Methyl-11H-benzo[a]carbazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Methyl-11H-benzo[a]carbazole is an aromatic heterocyclic compound with the molecular formula C17H13N. It is a derivative of benzo[a]carbazole, characterized by the presence of a methyl group at the 7th position. This compound is part of the larger family of carbazoles, which are known for their tricyclic structure consisting of two benzene rings fused to a five-membered nitrogen-containing ring .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 7-Methyl-11H-benzo[a]carbazole can be achieved through various methods, including:
Friedel-Crafts Arylation: This method involves the use of Lewis acid catalysts to facilitate the arylation process.
Intramolecular Cyclization: This method involves the cyclization of appropriate precursors under specific conditions to form the carbazole core.
Electrocyclization and Aromatization: These methods involve the formation of the carbazole ring system through electrocyclization followed by aromatization.
Industrial Production Methods: Industrial production of this compound often involves the use of scalable synthetic routes such as:
Metal-Catalyzed Reactions: Utilizing metal catalysts to facilitate the formation of the carbazole core.
Multi-Component Reactions: These reactions involve the combination of multiple reactants in a single reaction vessel to form the desired product.
Análisis De Reacciones Químicas
Types of Reactions: 7-Methyl-11H-benzo[a]carbazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the electronic properties of the compound.
Substitution: The methyl group and other positions on the carbazole ring can undergo substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halogens, alkyl halides, and other electrophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of quinones, while substitution reactions can introduce various functional groups onto the carbazole ring .
Aplicaciones Científicas De Investigación
7-Methyl-11H-benzo[a]carbazole has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Studied for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of organic semiconductors, light-emitting diodes (LEDs), and other electronic devices
Mecanismo De Acción
The mechanism of action of 7-Methyl-11H-benzo[a]carbazole involves its interaction with various molecular targets and pathways. The compound can interact with DNA, proteins, and enzymes, leading to various biological effects. For example, it can intercalate into DNA, disrupting its structure and function, which can lead to anticancer effects. Additionally, it can inhibit specific enzymes, leading to antimicrobial activity .
Comparación Con Compuestos Similares
11H-Benzo[a]carbazole: The parent compound without the methyl group.
1,2-Benzcarbazole: Another derivative with different substitution patterns.
1,2-Benzocarbazole: Similar structure with variations in the position of the nitrogen atom.
Uniqueness: 7-Methyl-11H-benzo[a]carbazole is unique due to the presence of the methyl group at the 7th position, which can influence its electronic properties and reactivity. This substitution can enhance its stability and modify its interactions with biological targets, making it a valuable compound for various applications .
Propiedades
IUPAC Name |
7-methyl-11H-benzo[a]carbazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N/c1-11-5-4-8-15-16(11)14-10-9-12-6-2-3-7-13(12)17(14)18-15/h2-10,18H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIPGCEXITIWWSN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C3=C(C4=CC=CC=C4C=C3)NC2=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-Bromo-4-[(e)-1,3,3,3-tetrafluoroprop-1-enoxy]benzene](/img/structure/B8017534.png)

![5-{spiro[3.3]heptan-2-yl}-1H-pyrazol-3-amine](/img/structure/B8017606.png)








